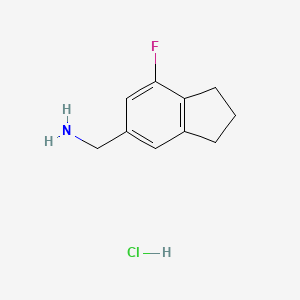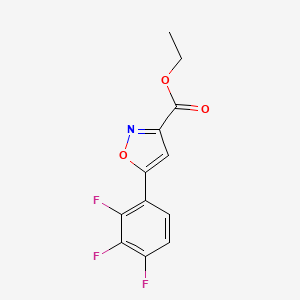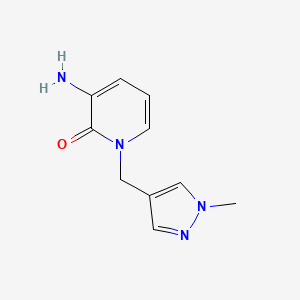
3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one: is a heterocyclic compound that features both a pyrazole and a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 1-position.
Formation of the Pyridinone Ring: The alkylated pyrazole is then reacted with a suitable precursor, such as 2-chloronicotinic acid, under basic conditions to form the pyridinone ring.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridinone rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated derivatives of the pyrazole or pyridinone rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-((1-methyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((1-ethyl-1h-pyrazol-4-yl)methyl)pyridin-2(1h)-one
- 3-Amino-1-((1-methyl-1h-pyrazol-5-yl)methyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole and a pyridinone ring. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
3-amino-1-[(1-methylpyrazol-4-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c1-13-6-8(5-12-13)7-14-4-2-3-9(11)10(14)15/h2-6H,7,11H2,1H3 |
Clave InChI |
WUNAPVWNPYCFOD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)CN2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




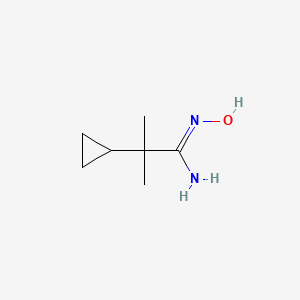
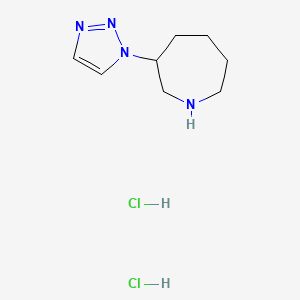
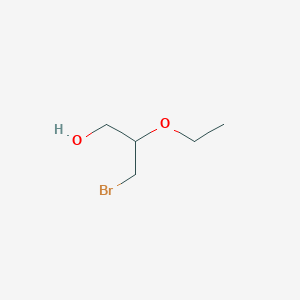
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
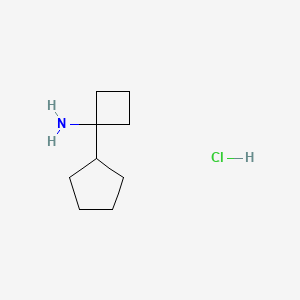
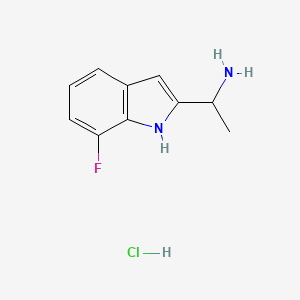
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)

